n-(4-Chlorophenyl)phosphorodiamidic acid
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Overview
Description
N-(4-Chlorophenyl)phosphorodiamidic acid is a chemical compound with the molecular formula C6H8ClN2O2P It is a phosphoramide derivative, characterized by the presence of a chlorophenyl group attached to the phosphorodiamidic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)phosphorodiamidic acid typically involves the reaction of 4-chloroaniline with phosphorus oxychloride, followed by the addition of ammonia. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. The general reaction scheme can be represented as follows:
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Reaction of 4-chloroaniline with phosphorus oxychloride: [ \text{C}_6\text{H}_4\text{ClNH}_2 + \text{POCl}_3 \rightarrow \text{C}_6\text{H}_4\text{ClNHP(O)Cl}_2 ]
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Addition of ammonia: [ \text{C}_6\text{H}_4\text{ClNHP(O)Cl}_2 + 2\text{NH}_3 \rightarrow \text{C}_6\text{H}_4\text{ClNHP(O)(NH}_2\text{)}_2 + 2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)phosphorodiamidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphorodiamidic acids.
Scientific Research Applications
N-(4-Chlorophenyl)phosphorodiamidic acid has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)phosphorodiamidic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including competitive, non-competitive, or uncompetitive inhibition.
Comparison with Similar Compounds
Similar Compounds
Diamidophosphate: A simpler phosphorodiamidate ion with similar phosphorylating properties.
Phosphoramidic acid: Another phosphoramide derivative with different substituents.
Uniqueness
N-(4-Chlorophenyl)phosphorodiamidic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phosphoramide derivatives and contributes to its specific applications and reactivity.
Properties
CAS No. |
25316-34-1 |
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Molecular Formula |
C6H8ClN2O2P |
Molecular Weight |
206.57 g/mol |
IUPAC Name |
amino-(4-chloroanilino)phosphinic acid |
InChI |
InChI=1S/C6H8ClN2O2P/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4H,(H4,8,9,10,11) |
InChI Key |
SHDXPPRABSXREW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NP(=O)(N)O)Cl |
Origin of Product |
United States |
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